molecular formula C33H30N2O6 B14044795 Fmoc-4-phenyl-phe-OH

Fmoc-4-phenyl-phe-OH

Cat. No.: B14044795
M. Wt: 550.6 g/mol
InChI Key: FHGMXAJOAFVNDV-KYJUHHDHSA-N
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Description

Fmoc-4-phenyl-phe-OH, also known as fluorenylmethyloxycarbonyl-4-phenyl-L-phenylalanine, is a derivative of phenylalanine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-phenyl-phe-OH typically involves the protection of the amino group of 4-phenyl-L-phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting 4-phenyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired level of purity.

Mechanism of Action

The mechanism of action of Fmoc-4-phenyl-phe-OH primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of 4-phenyl-L-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be easily removed under basic conditions, allowing the amino group to participate in peptide coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of an additional phenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding and stability of the peptides, making it a valuable tool in the design of peptide-based drugs and biomaterials .

Properties

Molecular Formula

C33H30N2O6

Molecular Weight

550.6 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid

InChI

InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1

InChI Key

FHGMXAJOAFVNDV-KYJUHHDHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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